molecular formula C25H31N7O B11239042 N~6~-[2-(diethylamino)ethyl]-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-[2-(diethylamino)ethyl]-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11239042
M. Wt: 445.6 g/mol
InChI Key: YOIGNZXIPZNPQW-UHFFFAOYSA-N
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Description

N6-[2-(DIETHYLAMINO)ETHYL]-N4-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with diethylaminoethyl, ethoxyphenyl, and phenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-[2-(DIETHYLAMINO)ETHYL]-N4-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the diethylaminoethyl group: This step often involves nucleophilic substitution reactions where a diethylaminoethyl group is introduced to the core structure.

    Substitution with ethoxyphenyl and phenyl groups: These groups are typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

N6-[2-(DIETHYLAMINO)ETHYL]-N4-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: Researchers use this compound to probe biological pathways and understand the mechanisms of action of related molecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of N6-[2-(DIETHYLAMINO)ETHYL]-N4-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

  • N6-[2-(DIMETHYLAMINO)ETHYL]-N4-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
  • N6-[2-(DIETHYLAMINO)ETHYL]-N4-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE

Comparison:

  • Structural Differences: The main differences lie in the substituents on the aromatic rings and the nature of the aminoethyl group.
  • Chemical Reactivity: These structural variations can lead to differences in chemical reactivity and biological activity.
  • Biological Activity: The unique combination of functional groups in N6-[2-(DIETHYLAMINO)ETHYL]-N4-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE may confer distinct biological properties compared to its analogs.

Properties

Molecular Formula

C25H31N7O

Molecular Weight

445.6 g/mol

IUPAC Name

6-N-[2-(diethylamino)ethyl]-4-N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C25H31N7O/c1-4-31(5-2)17-16-26-25-29-23(28-19-12-14-21(15-13-19)33-6-3)22-18-27-32(24(22)30-25)20-10-8-7-9-11-20/h7-15,18H,4-6,16-17H2,1-3H3,(H2,26,28,29,30)

InChI Key

YOIGNZXIPZNPQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC

Origin of Product

United States

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